molecular formula C17H13NO4 B1361437 (E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid

(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B1361437
M. Wt: 295.29 g/mol
InChI Key: NOXAGFBCQHLMOT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C17H13NO4 This compound is characterized by the presence of a benzoyl group attached to an aniline moiety, which is further connected to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 4-aminobenzophenone with maleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzoyl and aniline groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or aniline derivatives.

Scientific Research Applications

(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-benzoylanilino)-4-oxobut-2-enoic acid: Lacks the (E)-configuration.

    4-(4-benzoylanilino)-4-oxobut-2-enoic acid methyl ester: A methyl ester derivative.

    4-(4-benzoylanilino)-4-oxobut-2-enoic acid ethyl ester: An ethyl ester derivative.

Uniqueness

(E)-4-((4-benzoylphenyl)amino)-4-oxobut-2-enoic acid is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

(E)-4-(4-benzoylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H13NO4/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-11H,(H,18,19)(H,20,21)/b11-10+

InChI Key

NOXAGFBCQHLMOT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

solubility

44.3 [ug/mL]

Origin of Product

United States

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